molecular formula C5H8Cl3NO3S3 B1611802 S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate CAS No. 882739-46-0

S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate

Cat. No.: B1611802
CAS No.: 882739-46-0
M. Wt: 332.7 g/mol
InChI Key: YLVMQHRVOAWREM-UHFFFAOYSA-N
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Description

S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate is a chemical compound with the molecular formula C5H8Cl3NO3S3 and a molecular weight of 332.68 g/mol . This compound is known for its unique structure, which includes a trichloroethoxy group, a sulfonyl group, and a carbonodithioimidate moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate involves several steps. One common method includes the reaction of dimethylamine with carbon disulfide to form dimethyl dithiocarbamate. This intermediate is then reacted with 2,2,2-trichloroethanol and sulfuryl chloride to yield the final product . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane.

Chemical Reactions Analysis

S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate involves its ability to act as an electrophile in chemical reactions. The trichloroethoxy group enhances the electrophilicity of the compound, making it reactive towards nucleophiles. This reactivity is utilized in various synthetic applications, including the formation of guanidine derivatives .

Comparison with Similar Compounds

S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate can be compared with similar compounds such as:

  • Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbamate
  • Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]thiocarbamate

These compounds share similar structural features but differ in their functional groups. The unique combination of the trichloroethoxy group and the carbonodithioimidate moiety in this compound gives it distinct reactivity and applications .

Properties

IUPAC Name

2,2,2-trichloroethyl N-[bis(methylsulfanyl)methylidene]sulfamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl3NO3S3/c1-13-4(14-2)9-15(10,11)12-3-5(6,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVMQHRVOAWREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NS(=O)(=O)OCC(Cl)(Cl)Cl)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl3NO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584892
Record name Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882739-46-0
Record name Dimethyl [(2,2,2-trichloroethoxy)sulfonyl]carbonodithioimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S,S-Dimethyl N-(2,2,2-trichloroethoxysulfonyl)carbonimidodithionate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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